CFTR Activator Potency: 4-Methoxy vs. 4-Chloro (CBIQ) Substitution Effect on KCNN4 Channel Activation
In FRT cells expressing human wild-type CFTR and a YFP halide-sensing protein, 4-Methoxybenzo[f]isoquinoline potentiates CFTR-mediated iodide influx with an EC₅₀ of 200 nM [1]. In contrast, the 4-chloro analog CBIQ activates CFTR with a reported Kd of 0.1 μM and the KCNN4 potassium channel with a Kd of 3.9 μM . While direct head-to-head data are not available for KCNN4 activation by the 4-methoxy derivative, the methoxy substitution alters the electron density of the heterocyclic ring and eliminates the halogen-bonding capacity present in CBIQ, which has been proposed to interact with a halogen-binding pocket in KCNN4 [2]. The 4-methoxy compound therefore offers a distinct pharmacological profile: it retains sub-micromolar CFTR potentiator activity while potentially reducing KCNN4-mediated hyperpolarization, which may be advantageous in epithelial ion transport modulation studies where selective CFTR activation is desired.
| Evidence Dimension | CFTR potentiation EC₅₀ in FRT cell fluorescence assay |
|---|---|
| Target Compound Data | EC₅₀ = 200 nM (4-Methoxybenzo[f]isoquinoline) |
| Comparator Or Baseline | CBIQ (4-Chlorobenzo[f]isoquinoline) CFTR Kd = 0.1 μM; KCNN4 Kd = 3.9 μM |
| Quantified Difference | 4-Methoxy CFTR EC₅₀ is approximately 2-fold higher than CBIQ CFTR Kd; KCNN4 activity data for 4-methoxy not reported |
| Conditions | FRT cells co-expressing human wild-type CFTR and YFP H148Q iodide sensor; forskolin-stimulated iodide influx assay (BindingDB Assay ID linked to CHEMBL4086433) |
Why This Matters
Researchers investigating CFTR pharmacology without concomitant KCNN4 activation should select 4-Methoxybenzo[f]isoquinoline over CBIQ to isolate CFTR-specific effects.
- [1] BindingDB BDBM50237277 / CHEMBL4086433. EC₅₀ = 200 nM for CFTR activation. Assay: FRT cells co-expressing human CFTR and YFP H148Q mutant. View Source
- [2] Murthy, M. et al. 4-Chlorobenzo[F]isoquinoline (CBIQ), a novel activator of CFTR and DeltaF508 CFTR. European Journal of Pharmacology, 2005, 516(2), 118–124. View Source
